2-(4-amino-1H-pyrazol-1-yl)acetonitrile

Description

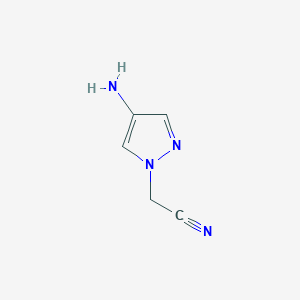

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-1-2-9-4-5(7)3-8-9/h3-4H,2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHXCZMZXXAHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152842-04-0 | |

| Record name | 2-(4-amino-1H-pyrazol-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-amino-1H-pyrazol-1-yl)acetonitrile: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile (CAS No. 1152842-04-0), a heterocyclic building block of increasing importance for researchers, medicinal chemists, and drug development professionals. The pyrazole scaffold is a privileged structure in pharmacology, present in numerous FDA-approved drugs.[1][2] The addition of an amino group at the C4-position and a cyanomethyl group at the N1-position creates a unique trifunctional molecule with significant potential for constructing complex molecular architectures and novel chemical entities. This document delves into the compound's physicochemical properties, outlines robust synthetic strategies with detailed experimental considerations, discusses its potential applications in medicinal chemistry, and provides essential safety and handling information.

Introduction: The Strategic Value of the Aminopyrazole Scaffold

Heterocyclic compounds containing nitrogen are foundational to the modern pesticide and pharmaceutical industries.[3] Among these, the pyrazole nucleus—a five-membered aromatic ring with two adjacent nitrogen atoms—stands out for its remarkable versatility and broad spectrum of biological activities.[1][4][5] Pyrazole-containing molecules have demonstrated efficacy as anti-inflammatory, anticancer, antiviral, analgesic, and antibacterial agents.[6]

The specific compound, this compound, emerges as a particularly strategic synthetic intermediate. Its structure incorporates three key features for medicinal chemistry:

-

N1-Acetonitrile Group: Provides a reactive handle for further elaboration and acts as a hydrogen bond acceptor. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening diverse synthetic pathways.

-

C4-Amino Group: A critical pharmacophoric element. This primary amine can serve as a hydrogen bond donor and a nucleophilic site for derivatization, enabling the exploration of structure-activity relationships (SAR) through amide bond formation, alkylation, or arylation.[7]

-

Pyrazole Core: A stable aromatic scaffold that correctly orients its substituents in three-dimensional space to interact with biological targets. The pyrazole nitrogens can act as hydrogen bond acceptors, further enhancing binding potential.[2]

This guide aims to equip researchers with the foundational knowledge to effectively utilize this potent building block in their discovery programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is critical for its application in synthesis and biological screening.

Structural and Chemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1152842-04-0 | [8] |

| Molecular Formula | C₅H₆N₄ | [9] |

| Molecular Weight | 122.13 g/mol | [9] |

| InChI Key | XMHXCZMZXXAHRY-UHFFFAOYSA-N | [9][10] |

| SMILES | C1=C(C=NN1CC#N)N | [9] |

| Predicted XlogP | -0.6 | [9] |

Note: Experimental data such as melting point and boiling point are not publicly available in the reviewed literature and would need to be determined empirically.

Spectral Characterization

While raw spectral data is not widely published, commercial suppliers confirm that characterization data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, exists for this compound.[11] Based on the structure, the following spectral features would be anticipated:

-

¹H NMR: Distinct singlets for the two pyrazole ring protons (C3-H and C5-H), a singlet for the methylene protons (-CH₂CN), and a broad singlet for the amino (-NH₂) protons.

-

¹³C NMR: Five distinct carbon signals corresponding to the two pyrazole CH carbons, the C4-NH₂ carbon, the quaternary C5 carbon, the methylene carbon, and the nitrile carbon.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C≡N stretching of the nitrile group, C=C and C=N stretching from the pyrazole ring, and C-H stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (m/z ≈ 123.06 for [M+H]⁺).[9]

Synthesis Methodologies and Experimental Protocols

The synthesis of N-alkylated 4-aminopyrazoles can be approached through several established routes. The most logical and practical pathway for this compound involves a two-step sequence starting from commercially available 4-nitropyrazole. This method avoids the use of potentially hazardous or explosive reagents sometimes employed in pyrazole synthesis.[1][12]

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. It leverages a regioselective N-alkylation of 4-nitropyrazole followed by a standard reduction of the nitro group.

Caption: Proposed two-step synthesis of this compound.

Step 1: N-Alkylation of 4-Nitropyrazole with Chloroacetonitrile

Causality: The N-alkylation of pyrazoles can result in a mixture of N1 and N2 isomers. However, the N1-proton of pyrazole is more acidic and generally more accessible, making it the primary site of alkylation under standard basic conditions. Chloroacetonitrile is an effective electrophile for this transformation.[13] The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anion more reactive.

Detailed Protocol:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-nitropyrazole (1.0 eq).

-

Solvent and Base: Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution. Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.

-

Reagent Addition: Add chloroacetonitrile (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into cold water. The product, 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile, may precipitate out of solution or can be extracted with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure intermediate.

Step 2: Reduction of the Nitro Group

Causality: The reduction of an aromatic nitro group to a primary amine is a high-yielding and clean transformation. Catalytic hydrogenation is the method of choice as it avoids the use of stoichiometric metal reagents and the byproducts are benign (water). Palladium on carbon (Pd/C) is a highly efficient and standard catalyst for this purpose.

Detailed Protocol:

-

Setup: Dissolve the purified 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile (1.0 eq) from Step 1 in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) in a hydrogenation flask.

-

Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

-

Hydrogenation: Seal the flask, purge with hydrogen gas, and then maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

-

Reaction: The reaction is typically complete within 2-6 hours at room temperature and atmospheric pressure. Monitor the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled appropriately while wet.

-

Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the final product, this compound. The product is often of high purity and may not require further purification.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it a valuable scaffold for generating libraries of compounds for high-throughput screening and lead optimization.

Role as a Privileged Scaffold

Aminopyrazoles are recognized as versatile frameworks in drug discovery.[6] The C4-amino group is a key feature in many biologically active molecules, including kinase inhibitors, where it can form critical hydrogen bond interactions within the ATP-binding pocket of enzymes.

Caption: Derivatization potential of the title compound in medicinal chemistry.

Potential Therapeutic Targets

While specific biological data for this exact molecule is limited in public literature, the broader class of aminopyrazole derivatives has shown activity against numerous important targets:

-

Kinase Inhibition: Many kinase inhibitors utilize an aminopyrazole or related amino-heterocycle core to target enzymes like RET, p38 MAPK, and Bruton's Tyrosine Kinase (BTK), which are implicated in cancer and inflammatory diseases.[6]

-

GPCR Modulation: Pyrazole derivatives have been developed as modulators for G-protein-coupled receptors (GPCRs), which are involved in a vast array of physiological processes.[5]

-

Antimicrobial and Antiviral Agents: The pyrazole scaffold is present in compounds investigated for their activity against bacteria, fungi, and viruses, including HIV and Hepatitis C.[5]

The compound serves as an ideal starting point for exploring these and other target classes. The C4-amino group can be functionalized to interact with key residues in an active site, while the N1-acetonitrile moiety can be modified to tune physicochemical properties like solubility and cell permeability.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care by trained personnel. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for related aminonitriles and heterocyclic compounds should be followed.

Hazard Assessment (Inferred)

-

Toxicity: Acetonitrile and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[10] Primary amines can be irritants.

-

Irritation: May cause skin and serious eye irritation.

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.

Recommended Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

Conclusion

This compound is a high-potential building block for modern chemical and pharmaceutical research. Its synthesis is achievable through reliable and scalable methods from common starting materials. The strategic placement of its amino and cyanomethyl functionalities on the stable pyrazole core provides medicinal chemists with a versatile platform for generating novel compounds with diverse pharmacological profiles. As the demand for new therapeutics continues to grow, the intelligent application of such well-designed molecular scaffolds will be paramount to the success of future drug discovery endeavors.

References

- ResearchGate. (2025).

- National Institutes of Health. (n.d.).

-

ResearchGate. (n.d.). Literatures preparation of 4-aminopyrazole derivatives. [Link]

-

ResearchGate. (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. [Link]

- Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

-

Zhaowusoft. (n.d.). 1152842-04-0. [Link]

-

Aaron Chemicals. (2024). Safety Data Sheet. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Growing Science. (n.d.). 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. [Link]

-

ResearchGate. (2025). Chloroacetonitrile. [Link]

-

Google Patents. (n.d.). WO 2012/069948 Al. [Link]

-

Google Patents. (n.d.). EP 3260454 B1 - Condensed pyrimidine compound or salt thereof. [Link]

-

MDPI. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]

-

All About Drugs. (n.d.). new patent. [Link]

-

MDPI. (n.d.). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. [Link]

-

Scirp.org. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

-

National Institutes of Health. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. [Link]

- Google Patents. (n.d.).

-

MDPI. (2022). Two Isomers of a Novel Ag(I) Complex with Pyrazole-Type Ligand—Synthesis, Structural, Thermal, and Antioxidative Characterization. [Link]

-

MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. [Link]

-

National Institutes of Health. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

AA Blocks. (n.d.). 2091807-48-4 | MFCD31629564 | methyl 2-methyl-3-sulfobutanoate. [Link]

-

National Institutes of Health. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

Sources

- 1. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 2. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. commonorganicchemistry.com [commonorganicchemistry.com]

- 5. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]

- 7. ,1152842-04-0-Zhaowusoft-Zhaowusoft [jialipharm.com]

- 8. This compound(1152842-04-0) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved pharmaceuticals.[1] This guide provides a detailed technical overview of the molecular structure of a key derivative, 2-(4-amino-1H-pyrazol-1-yl)acetonitrile. This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery.[2] This document elucidates the structural features of this molecule through a comprehensive analysis of its spectroscopic data. While a definitive single-crystal X-ray structure is not publicly available, a robust structural determination is presented based on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes a validated, step-by-step synthetic protocol and discusses the broader significance of the aminopyrazole moiety in contemporary drug development, particularly in oncology and inflammation.[3]

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in a multitude of biologically active compounds.[4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored component in the design of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[5][6] The introduction of an amino group to the pyrazole core further enhances its utility, providing a key site for functionalization and interaction with biological targets. The subject of this guide, this compound, combines the aminopyrazole core with a reactive acetonitrile group, making it a versatile intermediate for the synthesis of novel pharmaceutical candidates.

Molecular Structure Elucidation

The definitive three-dimensional arrangement of a molecule in the solid state is best determined by single-crystal X-ray diffraction. In the absence of a published crystal structure for this compound, we turn to a powerful suite of spectroscopic techniques to define its molecular connectivity and key structural features.

Core Molecular Structure

The fundamental structure of this compound consists of a 1H-pyrazole ring substituted at the 1-position with an acetonitrile group and at the 4-position with an amino group.

Caption: 2D representation of this compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound, based on available information for the compound and analysis of closely related analogues.[7][8]

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.3 | s | 1H | C5-H |

| ~7.2 | s | 1H | C3-H |

| ~5.0 | s | 2H | -CH₂-CN |

| ~3.5 | br s | 2H | -NH₂ |

Note: Chemical shifts are predictions and can vary based on solvent and concentration. The amino protons are expected to be a broad singlet and may exchange with D₂O.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~138 | C5 |

| ~130 | C3 |

| ~120 | C4 |

| ~117 | -CN |

| ~45 | -CH₂-CN |

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Amino (-NH₂) |

| 2250-2200 | C≡N stretch | Nitrile (-CN) |

| 1650-1580 | N-H bend | Amino (-NH₂) |

| 1550-1450 | C=C and C=N stretch | Pyrazole ring |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₅H₆N₄), the expected molecular ion peak [M]⁺ would be observed at m/z = 122.06.[9]

Synthesis Protocol

The synthesis of 4-aminopyrazoles can be achieved through various established methods.[10][11] A common and effective approach involves the cyclization of a hydrazine with a suitably functionalized three-carbon component. The following protocol is a robust method for the laboratory-scale synthesis of this compound.

Reaction Scheme

Sources

- 1. aablocks.com [aablocks.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile | C12H9N5 | CID 81585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound(1152842-04-0) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. PubChemLite - this compound (C5H6N4) [pubchemlite.lcsb.uni.lu]

- 10. soc.chim.it [soc.chim.it]

- 11. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-amino-1H-pyrazol-1-yl)acetonitrile is a heterocyclic organic compound belonging to the aminopyrazole class. This family of molecules is of significant interest in medicinal chemistry and agrochemical research due to their versatile biological activities. Aminopyrazoles serve as privileged scaffolds in the design of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[1][2][3] Their structural motifs are also found in compounds with potential applications in crop protection.[4][5] A thorough understanding of the physicochemical properties of this compound is paramount for its potential development as a drug candidate or an agrochemical. These properties govern its solubility, permeability, and interaction with biological targets, ultimately influencing its efficacy and safety profile. This guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound, a plausible synthetic route, and standard methodologies for its experimental characterization.

Chemical Identity

-

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 1152842-04-0[6]

-

Molecular Formula: C₅H₆N₄

-

Molecular Weight: 122.13 g/mol

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were obtained using a combination of well-established computational models, which provide valuable estimations in the absence of extensive experimental data.

| Property | Predicted Value | Method/Software |

| Melting Point | 135-145 °C | Estimation based on structurally similar compounds |

| Boiling Point | 345.1 ± 32.0 °C | ACD/Labs Percepta |

| Water Solubility (logS) | -0.5 to -1.5 | ACD/Labs Percepta, ChemAxon |

| logP | -0.6 to -1.0 | XLogP3, ACD/Labs Percepta, ChemAxon |

| pKa (most basic) | 4.5 - 5.5 (amino group) | ACD/Labs Percepta, ChemAxon |

| pKa (pyrazole N-H) | ~14 | Estimation based on pyrazole |

Expertise & Experience: The predicted low logP value suggests that this compound is a relatively polar molecule. This has significant implications for its pharmacokinetic profile, suggesting good aqueous solubility but potentially lower passive permeability across biological membranes. The predicted basic pKa of the amino group indicates that this compound will be protonated at physiological pH, which will further increase its aqueous solubility.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectra are invaluable tools for structural elucidation and confirmation. The following are the predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆.

¹H NMR (Predicted):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.3 | s | C5-H |

| ~7.0 | s | C3-H |

| ~5.2 | s | -CH₂- |

| ~4.5 | br s | -NH₂ |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~140 | C4 |

| ~135 | C5 |

| ~120 | C3 |

| ~117 | -C≡N |

| ~45 | -CH₂- |

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound would likely exhibit the following characteristic absorption bands:

-

3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

-

2250-2200 cm⁻¹: C≡N stretching of the nitrile group.

-

1650-1550 cm⁻¹: N-H bending of the primary amine and C=N/C=C stretching of the pyrazole ring.

-

1550-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrazole ring.

Mass Spectrometry

In a mass spectrum, this compound would be expected to show a molecular ion peak [M]⁺ at m/z 122.06. Common fragmentation patterns could involve the loss of the acetonitrile group or rearrangements within the pyrazole ring.

Synthesis Protocol

A plausible and efficient synthesis of this compound involves the N-alkylation of 4-aminopyrazole with chloroacetonitrile. This method is based on established procedures for the alkylation of pyrazole derivatives.[7][8][9]

Step-by-Step Methodology:

-

Deprotonation of 4-aminopyrazole: To a solution of 4-aminopyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) at room temperature.

-

Alkylation: To the resulting suspension, add chloroacetonitrile (1.1 eq) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices: The use of an aprotic solvent like DMF or acetonitrile is crucial to prevent side reactions with the solvent. The choice of base depends on the reactivity of the starting material; a stronger base like NaH may be required for complete deprotonation of the pyrazole nitrogen. The reaction is typically run at room temperature to favor N1-alkylation over potential N2-alkylation, ensuring regioselectivity.

Experimental Determination of Physicochemical Properties

While computational predictions are valuable, experimental determination of physicochemical properties is the gold standard in drug development. The following outlines general protocols for key parameters.

Potential Applications and Rationale

The aminopyrazole scaffold is a well-established pharmacophore in kinase inhibitor design.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The 4-aminopyrazole moiety can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. The acetonitrile group at the N1 position can be explored for further interactions within the active site or to modulate the physicochemical properties of the molecule.

The predicted physicochemical properties of this compound make it an interesting starting point for fragment-based drug design. Its relatively low molecular weight and good aqueous solubility are desirable characteristics for a fragment library. The nitrile group also offers a handle for further chemical modification to optimize potency and selectivity against a specific kinase target.

In the context of agrochemicals, pyrazole-containing compounds have demonstrated efficacy as herbicides, insecticides, and fungicides.[4][5] The biological activity in this area is also often linked to the inhibition of specific enzymes. The physicochemical properties of this compound would influence its uptake, translocation, and metabolism in plants and insects, making these parameters critical for its potential development in this field.

Conclusion

This compound is a molecule with significant potential as a building block in drug discovery and agrochemical research. This guide has provided a comprehensive overview of its predicted physicochemical and spectroscopic properties, which are essential for guiding its synthesis, characterization, and further development. The provided synthetic protocol offers a practical route to access this compound for further investigation. The interplay of its predicted polarity, solubility, and basicity will be critical factors in its biological activity and pharmacokinetic profile. Experimental validation of these predicted properties will be a crucial next step in unlocking the full potential of this promising aminopyrazole derivative.

References

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. In Laboraty o. Retrieved from [Link]

-

Al-Zahrani, K. A. (2010). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 15(12), 9014–9021. [Link]

-

Bollu, A., & Sharma, N. (2019). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. ChemistrySelect, 4(4), 1365–1369. [Link]

-

Fugel, W., et al. (2018). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 61(21), 9562–9581. [Link]

-

Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(11), 1139–1144. [Link]

-

Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5130–5134. [Link]

-

Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5(3), 239–261. [Link]

-

Sharma, R. (2014). Chloroacetonitrile. Synlett, 25(1), 145–146. [Link]

-

Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. HETEROCYCLES, 102(1), 133. [Link]

-

Wang, T., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. Organic & Biomolecular Chemistry, 13(15), 4473–4476. [Link]

-

Williams, D. A. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947–956. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazole. Retrieved from [Link]

Sources

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Prot pi | Mass Spec Simulator [protpi.ch]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile

This technical guide provides a detailed exploration of the expected spectroscopic signature of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile, a key heterocyclic intermediate in medicinal chemistry and drug development. The structural confirmation of such molecules is paramount, and this document offers an in-depth analysis of its anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. The insights provided herein are grounded in established principles of spectroscopic analysis and data from closely related aminopyrazole structures.

Introduction

This compound is a member of the aminopyrazole class of compounds, which are recognized for their diverse biological activities and serve as important scaffolds in the synthesis of pharmacologically active molecules.[1][2] Accurate and comprehensive characterization of this molecule is the foundation of any research and development effort. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the spectroscopic analysis of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting its spectral data. The diagram below illustrates the structure of this compound, highlighting the key functional groups that will be interrogated by various spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Experimental Protocol: NMR Data Acquisition

A standard approach for acquiring high-quality NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[3]

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A distortionless enhancement by polarization transfer (DEPT) experiment can be beneficial for distinguishing between CH, CH₂, and CH₃ groups.

-

Two-Dimensional NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[4]

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The anticipated chemical shifts are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole H-3 | 7.0 - 7.5 | Singlet (s) | 1H |

| Pyrazole H-5 | 7.5 - 8.0 | Singlet (s) | 1H |

| Methylene (-CH₂-) | 4.5 - 5.5 | Singlet (s) | 2H |

| Amino (-NH₂) | 4.0 - 6.0 | Broad Singlet (br s) | 2H |

Interpretation of ¹H NMR Spectrum:

-

Pyrazole Protons (H-3 and H-5): The two protons on the pyrazole ring are expected to appear as sharp singlets in the aromatic region of the spectrum. Their distinct chemical shifts are due to the different electronic environments created by the neighboring nitrogen atoms and the amino group.

-

Methylene Protons (-CH₂-): The methylene protons adjacent to the pyrazole nitrogen and the nitrile group will be deshielded and are expected to appear as a singlet. The degree of deshielding is influenced by the electronegativity of the adjacent atoms.[5]

-

Amino Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift and peak shape of these protons can be highly variable and are dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrazole C-3 | 120 - 140 |

| Pyrazole C-4 | 140 - 155 |

| Pyrazole C-5 | 100 - 120 |

| Methylene (-CH₂-) | 40 - 55 |

| Nitrile (-C≡N) | 115 - 125 |

Interpretation of ¹³C NMR Spectrum:

-

Pyrazole Carbons: The three carbon atoms of the pyrazole ring will have distinct chemical shifts. The carbon atom bearing the amino group (C-4) is expected to be the most deshielded.

-

Methylene Carbon (-CH₂-): This carbon will appear in the aliphatic region of the spectrum.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in a characteristic region of the ¹³C NMR spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural information.

Expected Mass Spectral Data

The molecular formula of this compound is C₅H₆N₄, with a monoisotopic mass of 122.0593 Da.[7]

| Ion | Expected m/z |

| [M+H]⁺ | 123.0665 |

| [M+Na]⁺ | 145.0485 |

Interpretation of Mass Spectrum and Fragmentation:

The primary ion observed in the ESI-MS spectrum will be the protonated molecule [M+H]⁺. High-resolution mass spectrometry will allow for the confirmation of the elemental composition. MS/MS analysis of the [M+H]⁺ ion would likely lead to characteristic fragment ions resulting from the cleavage of the side chain or fragmentation of the pyrazole ring. A plausible fragmentation pathway is illustrated below.

Caption: Plausible fragmentation pathway for [M+H]⁺ of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained from a solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Expected IR Spectral Data

The IR spectrum will show characteristic absorption bands for the various functional groups in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3400 - 3200 | Medium, often two bands |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Weak |

| C≡N Stretch (Nitrile) | 2260 - 2220 | Medium to Sharp |

| C=C/C=N Stretch (Ring) | 1650 - 1500 | Medium to Strong |

| N-H Bend (Amino) | 1650 - 1580 | Medium |

Interpretation of IR Spectrum:

-

N-H Stretching: The presence of a primary amine will be indicated by one or two bands in the 3400-3200 cm⁻¹ region.[8]

-

C≡N Stretching: A sharp, medium-intensity band around 2240 cm⁻¹ is a clear indicator of the nitrile functional group.[9]

-

Ring Vibrations: The pyrazole ring will exhibit characteristic stretching vibrations for C=C and C=N bonds in the fingerprint region (1650-1500 cm⁻¹).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The combination of NMR, MS, and IR spectroscopy offers complementary information that, when taken together, allows for an unambiguous assignment of the molecular structure. The expected spectral data presented herein, based on established principles and data from related compounds, will serve as a valuable reference for researchers working with this important chemical entity.

References

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. [Link]

-

Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (2014). PubMed. [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). PMC - NIH. [Link]

-

Synthesis of polysubstituted amino-pyrazole via multicomponenet strategy using NiFe2O4 nanocatalyst. Der Pharma Chemica. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

2-{1-[(4-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile. AA Blocks. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

This compound. PubChemLite. [Link]

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. onlinelibrary.wiley.com. [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

-

2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. wiley.com. [Link]

-

1H NMR Spectroscopy. chem.ucla.edu. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. PubChemLite - this compound (C5H6N4) [pubchemlite.lcsb.uni.lu]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. rsc.org [rsc.org]

A Technical Guide to the Stability and Storage of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile: Ensuring Integrity in Research and Development

This guide provides an in-depth technical overview of the stability and storage considerations for 2-(4-amino-1H-pyrazol-1-yl)acetonitrile, a key building block for researchers, scientists, and drug development professionals. Understanding the chemical stability of this aminopyrazole derivative is paramount for ensuring the integrity of experimental data, the quality of synthesized compounds, and the successful development of novel therapeutics. This document moves beyond a simple recitation of storage temperatures to provide a comprehensive framework for stability assessment, grounded in established scientific principles and field-proven methodologies.

Chemical Profile and Inherent Stability Considerations

This compound possesses a unique molecular architecture, featuring a pyrazole ring substituted with an amino group and an acetonitrile moiety. This combination of functional groups dictates its chemical reactivity and, consequently, its stability profile. The primary factors that can influence the stability of this compound are rooted in the susceptibility of the amino and pyrazole functionalities to oxidative and hydrolytic degradation.

The amino group, in particular, is a potential site for oxidation, which can be catalyzed by atmospheric oxygen, light, and trace metal impurities.[1] Pyrazoline derivatives, which share structural similarities, are known to undergo oxidation, often resulting in the formation of colored degradation products.[1] Therefore, proactive measures to mitigate oxidative stress are crucial for preserving the integrity of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, a multi-faceted approach to storage and handling is essential. The following recommendations are based on best practices for analogous aminopyrazole and hydrazine-containing compounds.[1]

| Parameter | Recommendation | Rationale |

| Temperature | Short-term (1-4 weeks): 2-8°C (Refrigerated) Long-term (>4 weeks): -20°C or lower (Frozen) | Reduces the rate of chemical degradation and minimizes the potential for oxidative and hydrolytic reactions.[1][2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The amino group is susceptible to oxidation by atmospheric oxygen. An inert atmosphere displaces oxygen and prevents oxidative degradation.[1] |

| Light | Store in an amber or opaque container. | Protects the compound from light-induced degradation, as UV and high-intensity visible light can provide the energy to initiate decomposition reactions.[1] |

| Moisture | Store in a tightly sealed container in a dry environment. | Moisture can promote hydrolysis of the acetonitrile group and facilitate other degradation pathways.[1] |

| Container | Use a tightly sealed, high-quality glass vial with a PTFE-lined cap. | Prevents exposure to air and moisture and minimizes the risk of reaction with container materials. |

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes.

-

Minimize the exposure of the compound to ambient conditions during weighing and transfer.

Stability-Indicating Method Development: A Forced Degradation Approach

A robust stability-indicating analytical method is the cornerstone of any comprehensive stability assessment. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4] The development of such a method should be guided by forced degradation studies, which are designed to intentionally degrade the compound under a variety of stress conditions to generate potential degradation products.[3][5][6]

Forced Degradation Workflow:

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol for Forced Degradation:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze the samples using a validated HPLC method. A typical starting point for method development would be a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Detection is typically performed using a photodiode array (PDA) detector to assess peak purity.

-

Data Evaluation:

-

Monitor the appearance of new peaks and the decrease in the area of the main peak.

-

Assess the peak purity of the main peak to ensure it is not co-eluting with any degradation products.

-

Calculate the mass balance to account for all the material.

-

Analytical Techniques for Purity Assessment

Ensuring the purity of this compound is critical for its use in research and development. Several analytical techniques can be employed for this purpose.

| Technique | Principle | Advantages | Considerations |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, high sensitivity, quantitative accuracy, widely applicable.[4][] | Requires method development and validation. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile impurities and residual solvents. | The compound must be volatile and thermally stable, or amenable to derivatization. |

| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Quantification based on the integrated signal intensity of specific protons relative to an internal standard. | Provides absolute purity determination without the need for a reference standard of the analyte, offers structural information.[8] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The following diagram illustrates a hypothetical degradation map.

Caption: Potential Degradation Pathways.

-

Oxidation: The primary amino group is susceptible to oxidation, potentially leading to the formation of nitroso, nitro, or other oxidized species. This can be accelerated by light, heat, and the presence of metal ions.

-

Hydrolysis: The acetonitrile group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or amide intermediate.

-

Dimerization/Polymerization: Under certain conditions, self-condensation reactions between molecules could occur, leading to the formation of dimers or oligomers.

Conclusion

The stability and purity of this compound are critical attributes that underpin its successful application in scientific research and drug development. A proactive approach to storage, handling, and stability assessment is not merely a matter of compliance but a fundamental requirement for generating reliable and reproducible scientific data. By implementing the recommended storage protocols, employing robust analytical methods, and understanding the potential degradation pathways, researchers can ensure the integrity of this valuable chemical entity throughout its lifecycle.

References

- BenchChem. (2025). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- Drugs for Neglected Diseases initiative (DNDi). (2020). Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance. PubMed.

- Drugs for Neglected Diseases initiative (DNDi). (2020). Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance. PMC - NIH.

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2017). PMC - NIH.

- MedCrave online. (2016).

- Bhatt, et al. (n.d.). Forced degradation studies of Brexpiprazole.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.

- Biomedical Journal of Scientific & Technical Research. (2022).

- BenchChem. (2025).

- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.

- Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry.

- Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients.

- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.

- BOC Sciences. (n.d.).

- Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.

- BenchChem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine.

- International Journal of Advanced Research in Engineering and Management (IJARESM). (n.d.).

- Wang, et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- Ste-Marie, L., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. PubMed.

- A3P. (n.d.). Packaging - How to store highly sensitive drugs?

- Ste-Marie, L., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. susupport.com [susupport.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijrpp.com [ijrpp.com]

- 6. biomedres.us [biomedres.us]

- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Material Safety of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 2-(4-amino-1H-pyrazol-1-yl)acetonitrile. This document is a scientifically informed hazard assessment constructed by a Senior Application Scientist. The guidance herein is based on a structural analysis of the molecule's functional groups—specifically the aminopyrazole heterocycle and the aliphatic nitrile moiety—and is supported by safety data from structurally analogous compounds. This guide should be used to inform risk assessment and handling procedures, not as a replacement for institution-specific safety protocols.

Introduction: A Compound of Dual-Hazard Character

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates two distinct functional groups that dictate its chemical reactivity and, critically, its toxicological profile. The aminopyrazole core is a common scaffold in pharmacologically active agents, while the acetonitrile substituent is a versatile chemical handle.[1][2] From a safety perspective, this combination presents a dual hazard: the aminopyrazole portion suggests risks of severe local irritation and sensitization, while the aliphatic nitrile group introduces the potential for acute systemic toxicity.[3][4] This guide provides a comprehensive analysis of these predicted hazards and outlines rigorous protocols for safe handling, emergency response, and waste disposal.

Part 1: Predicted Hazard Identification and GHS Classification

A thorough risk assessment begins with a predicted classification based on the known hazards of the molecule's constituent parts. The aminopyrazole class of compounds is known for causing skin and eye irritation, with some analogs classified as corrosive.[3][5][6] The aliphatic nitrile group presents a more severe systemic risk, as it can be metabolized in the body to release the highly toxic cyanide ion.[4][7]

Therefore, this compound should be handled as a substance with high acute toxicity and corrosive/irritant properties.

Predicted GHS Classification:

-

Pictograms:

- (Acute Toxicity - Fatal)

- (Skin Corrosion/Eye Damage)

- (Skin/Eye Irritation, Skin Sensitization, Respiratory Irritation)

-

Signal Word: Danger

-

Predicted Hazard Statements (H-Statements):

-

Predicted Precautionary Statements (P-Statements):

-

Prevention: P260 (Do not breathe dust), P264 (Wash hands and exposed skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5][8][10]

-

Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).[8][11]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[5][9]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[9][10]

-

Part 2: Inferred Toxicological Profile

The toxicological properties of this compound have not been fully investigated. The following profile is inferred from its chemical structure.

| Feature | Predicted Toxicological Effect & Rationale |

| Primary Hazard | Acute Systemic Toxicity & Local Corrosivity. The molecule combines the potential for cyanide release from the nitrile group with the corrosive/irritant nature of aminopyrazoles.[3][4][7] |

| Routes of Exposure | |

| Inhalation | Fatal/Highly Toxic. May cause severe respiratory tract irritation.[9] Systemic absorption can lead to cyanide poisoning, with symptoms including headache, dizziness, rapid breathing, nausea, and loss of consciousness.[10][12] |

| Skin Contact | Fatal/Highly Toxic & Corrosive. Can cause severe chemical burns.[3][13] Rapidly absorbed through the skin, leading to systemic cyanide poisoning. Contaminated clothing must be removed immediately. |

| Eye Contact | Causes Severe Eye Damage. Expected to be corrosive, potentially causing irreversible eye damage or blindness.[3][13] Immediate and prolonged irrigation is critical. |

| Ingestion | Fatal. Ingestion of even small amounts is likely to be fatal due to metabolic release of cyanide.[7] May also cause severe burns to the mouth, throat, and stomach.[3][13] |

Part 3: Exposure Control & Safe Handling Protocols

Given the predicted high toxicity, all work must be conducted with stringent safety controls. The causality behind these protocols is to prevent any contact and contain any potential release.

Engineering Controls: The Primary Barrier

All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains aerosolized particles and vapors, protecting the researcher from the primary inhalation hazard.

Personal Protective Equipment (PPE): The Last Line of Defense

A standard lab coat is insufficient. A layered approach to PPE is mandatory.

| PPE Item | Specification & Rationale |

| Gloves | Double Gloving with Nitrile. Use two pairs of nitrile gloves. Nitrile offers good general chemical resistance but provides only temporary splash protection.[14] If the outer glove is contaminated, it must be removed immediately, and hands washed before re-gloving. Never reuse disposable gloves.[14] |

| Eye/Face Protection | Chemical Safety Goggles AND a Full-Face Shield. Goggles protect against splashes. The face shield is required to protect the face from the predicted corrosive properties of the compound.[8] |

| Body Protection | Chemically Resistant Apron over a Lab Coat. A standard lab coat should be worn, supplemented by a chemically resistant apron to protect against spills. Ensure clothing is flame-retardant.[15] |

| Respiratory | Use in Fume Hood. A respirator should not be necessary if all work is conducted in a fume hood. If there is a risk of exposure outside of a hood (e.g., major spill), a self-contained breathing apparatus (SCBA) is required. |

Experimental Workflow: A Self-Validating System

The following workflow integrates safety checks at every stage to ensure a self-validating protocol.

Caption: Safe Handling Workflow for Potent Research Chemicals.

Part 4: Emergency and First-Aid Procedures

Act immediately. Time is critical.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device). Call for emergency medical services instantly.[11]

-

Skin Contact: Do not hesitate. Immediately begin flushing the affected area with copious amounts of water for at least 15-20 minutes while simultaneously removing all contaminated clothing and shoes.[8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open.[8] Remove contact lenses if possible. Seek immediate ophthalmological attention.

-

Ingestion: DO NOT INDUCE VOMITING. This can worsen damage from corrosive materials.[3] If the person is conscious, rinse their mouth with water. Call a poison control center and seek immediate emergency medical attention.[11]

-

Note to Physician: Treatment should be symptomatic. Be aware of the dual-hazard: the compound is predicted to be corrosive, and systemic effects may be due to cyanide poisoning resulting from in-vivo metabolism of the nitrile group.

Part 5: Spill and Waste Management

Spill Response Logic

Accidental releases must be handled with a pre-planned, logical approach.

Caption: Logical Decision Workflow for Chemical Spill Response.

Waste Disposal

All waste contaminated with this compound, including disposable labware, gloves, and cleanup materials, must be disposed of as acutely toxic hazardous waste .[9] Place materials in a sealed, clearly labeled container. Do not mix with other waste streams. Follow all institutional, local, and national regulations for hazardous waste disposal.

Part 6: Physical, Chemical, and Reactivity Data

| Property | Value / Information | Source |

| Molecular Formula | C5H6N4 | [16] |

| Molecular Weight | 122.13 g/mol | [16] |

| Appearance | Data not available (likely a solid) | |

| Melting/Boiling Point | Data not available | |

| Solubility | Data not available | |

| Chemical Stability | Stable under normal laboratory storage conditions (cool, dry, inert atmosphere).[9] | |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and reducing agents.[4][17] | |

| Hazardous Decomposition | Combustion produces highly toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen cyanide (HCN).[3][4][13] |

Conclusion

This compound is a research chemical that must be treated with the utmost respect and caution. Its dual-hazard profile, combining the predicted corrosivity of an aminopyrazole with the potential for fatal cyanide poisoning from an aliphatic nitrile, necessitates the use of stringent engineering controls, comprehensive personal protective equipment, and meticulous handling protocols. By understanding the causality behind these safety measures, researchers can mitigate the significant risks associated with this compound and ensure a safe laboratory environment.

References

-

ResearchGate. (2025). Application of Nitrile in Drug Design. Available from: [Link]

-

PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors. Available from: [Link]

-

Wikipedia. Nitrile. Available from: [Link]

-

National Center for Biotechnology Information. (2024). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available from: [Link]

-

Fisher Scientific. (2015). Safety Data Sheet: 3-Aminopyrazole. Available from: [Link]

-

ResearchGate. Nitriles. Available from: [Link]

-

University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Available from: [Link]

-

Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile. Available from: [Link]

-

G-Biosciences. (2019). Safety Data Sheet. Available from: [Link]

-

Aaron Chemicals. (2024). Safety Data Sheet. Available from: [Link]

-

Centers for Disease Control and Prevention. NITRILES. Available from: [Link]

-

Armbrust American. Are Nitrile Gloves Safe for All Chemicals?. Available from: [Link]

-

Fisher Scientific. (2024). Safety Data Sheet: 5-Amino-1-phenylpyrazole-4-carbonitrile. Available from: [Link]

-

Unigel. (2021). Safety Data Sheet: HIGH PURITY ACETONITRILE. Available from: [Link]

-

Science Interactive. (2013). Safety Data Sheet - Acetonitrile. Available from: [Link]

Sources

- 1. Nitrile - Wikipedia [en.wikipedia.org]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. aaronchem.com [aaronchem.com]

- 9. fishersci.com [fishersci.com]

- 10. scienceinteractive.com [scienceinteractive.com]

- 11. fishersci.com [fishersci.com]

- 12. unigel.com.br [unigel.com.br]

- 13. fishersci.ca [fishersci.ca]

- 14. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. This compound | 1152842-04-0 [amp.chemicalbook.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-(4-amino-1H-pyrazol-1-yl)acetonitrile: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning role in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both foundational knowledge and actionable experimental insights.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazole characterized by an amino group at the C4 position and an acetonitrile group attached to the N1 position of the pyrazole ring.

Table 1: Compound Identification and Key Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1152842-04-0 | [1] |

| Molecular Formula | C₅H₆N₄ | [2] |

| Molecular Weight | 122.13 g/mol | Calculated |

| Monoisotopic Mass | 122.0592 Da | [2] |

| SMILES | N#CCN1C=C(N)C=N1 | [2] |

| Predicted XlogP | -0.6 | [2] |

The Strategic Importance of the Aminopyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[3][4] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[5][6] The aminopyrazole motif, in particular, has garnered significant attention as a versatile framework for the design of kinase inhibitors.[7] The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a common strategy in the design of potent and selective inhibitors.[7]

The subject of this guide, this compound, serves as a valuable intermediate, providing a reactive handle for further molecular elaboration. The acetonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in various cyclization reactions to construct more complex heterocyclic systems. The amino group, in turn, can be acylated, alkylated, or used as a nucleophile in coupling reactions to introduce diverse functionalities.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic disconnections. A common and effective method involves the alkylation of a pre-formed 4-aminopyrazole ring.

General Synthetic Strategy: Alkylation of 4-Aminopyrazole

The most direct route involves the N-alkylation of 4-aminopyrazole with a suitable two-carbon electrophile bearing a nitrile group, such as 2-bromoacetonitrile or 2-chloroacetonitrile. The regioselectivity of the alkylation is a key consideration in pyrazole chemistry. Alkylation can occur at either of the two nitrogen atoms. However, for 4-aminopyrazole, the electronic effect of the amino group and steric hindrance can influence the site of alkylation.

Caption: General workflow for the synthesis via N-alkylation.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

4-Aminopyrazole

-

2-Bromoacetonitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-aminopyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2-bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed by spectroscopic methods as detailed in Section 5.

Chemical Reactivity and Derivatization Potential

The bifunctional nature of this compound makes it a versatile platform for the synthesis of diverse compound libraries.

Caption: Reactivity map of this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While specific spectra for this compound are not publicly available in the searched literature, expected spectral features can be predicted based on its structure and data from analogous compounds.[10][11]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlet for the CH proton of the pyrazole ring. - Singlet for the CH₂ protons of the acetonitrile group. - Broad singlet for the NH₂ protons. - The chemical shifts will be influenced by the solvent. |

| ¹³C NMR | - Signal for the nitrile carbon (C≡N). - Signal for the methylene carbon (CH₂). - Signals for the three carbons of the pyrazole ring. |

| FTIR (cm⁻¹) | - N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹). - C≡N stretching vibration of the nitrile group (around 2250 cm⁻¹). - C=N and C=C stretching vibrations of the pyrazole ring. |

| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z 122. - Fragmentation pattern may involve the loss of HCN, NH₂, and cleavage of the acetonitrile side chain.[1][12] |

Protocol for Spectroscopic Analysis

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

FTIR: Prepare a KBr pellet containing a small amount of the solid compound or analyze as a thin film.

-

Mass Spectrometry: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or electron ionization (EI).

Data Acquisition and Interpretation:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

-